Cas no 2361723-60-4 (N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide)

N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide structure
2361723-60-4 structure
商品名:N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
CAS番号:2361723-60-4
MF:C16H19N3O5
メガワット:333.339164018631
CID:5415394
PubChem ID:145907789

N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide 化学的及び物理的性質

名前と識別子

    • EN300-26596539
    • Z2706794079
    • N-({[4-methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide
    • N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide
    • 2361723-60-4
    • N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
    • インチ: 1S/C16H19N3O5/c1-4-15(21)18(2)10-14(20)17-11-5-6-13(23-3)12(9-11)19-7-8-24-16(19)22/h4-6,9H,1,7-8,10H2,2-3H3,(H,17,20)
    • InChIKey: MWYQVIJXYDFLFK-UHFFFAOYSA-N
    • ほほえんだ: C(N(CC(NC1=CC=C(OC)C(N2CCOC2=O)=C1)=O)C)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 333.13247072g/mol
  • どういたいしつりょう: 333.13247072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 88.2Ų

じっけんとくせい

  • 密度みつど: 1.311±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 609.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 12.77±0.70(Predicted)

N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26596539-0.05g
N-({[4-methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide
2361723-60-4 95.0%
0.05g
$246.0 2025-03-20

N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide 関連文献

N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamideに関する追加情報

Research Briefing on N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide (CAS: 2361723-60-4)

This research briefing provides an in-depth analysis of the latest advancements related to the compound N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide (CAS: 2361723-60-4), a molecule of significant interest in the field of chemical biology and pharmaceutical research. The compound's unique structural features, including the oxazolidinone and acrylamide moieties, suggest potential applications in targeted drug development, particularly in the context of kinase inhibition and covalent binding strategies.

Recent studies have focused on the synthesis and optimization of this compound, with particular attention to its reactivity and selectivity profiles. A 2023 publication in the Journal of Medicinal Chemistry reported improved synthetic routes yielding higher purity of 2361723-60-4, addressing previous challenges in large-scale production. The study demonstrated that careful control of reaction conditions, especially during the formation of the oxazolidinone ring, significantly impacts the compound's overall stability and biological activity.

Pharmacological investigations have revealed promising results regarding the compound's mechanism of action. Research published in ACS Chemical Biology (2024) identified N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide as a potent, selective inhibitor of certain tyrosine kinases through its unique covalent binding mechanism. The acrylamide group enables irreversible binding to cysteine residues in the kinase ATP-binding pocket, while the oxazolidinone moiety contributes to target specificity. These findings position the compound as a potential candidate for developing therapies against kinase-driven cancers.

Structural-activity relationship (SAR) studies have provided valuable insights into optimizing this compound class. A recent computational chemistry study (Journal of Computer-Aided Molecular Design, 2024) employed molecular docking and dynamics simulations to explore modifications to the methoxy and oxazolidinone substituents. The results suggested that subtle changes in these groups could significantly alter binding affinity and pharmacokinetic properties, opening new avenues for derivative development with improved therapeutic indices.

Current challenges in the development of 2361723-60-4 include addressing its metabolic stability and optimizing its drug-like properties. A 2024 preclinical study in Drug Metabolism and Disposition reported that the compound undergoes rapid hepatic metabolism, primarily through glucuronidation of the oxazolidinone nitrogen. Several research groups are now focusing on prodrug strategies and structural modifications to enhance metabolic stability while maintaining the compound's potent biological activity.

The potential therapeutic applications of this compound continue to expand. Recent findings presented at the 2024 American Chemical Society National Meeting demonstrated its efficacy in animal models of inflammatory diseases, suggesting applications beyond oncology. The compound's ability to modulate immune cell signaling pathways through its kinase inhibition properties makes it a promising candidate for autoimmune disease treatment, though further optimization is required to improve its safety profile.

In conclusion, N-[2-[[4-Methoxy-3-(2-oxo-3-oxazolidinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide represents a chemically and biologically interesting scaffold with multiple potential therapeutic applications. Ongoing research aims to address current limitations while exploring its full pharmacological potential. The compound's unique combination of covalent binding capability and target selectivity makes it a valuable tool for both therapeutic development and chemical biology research.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量